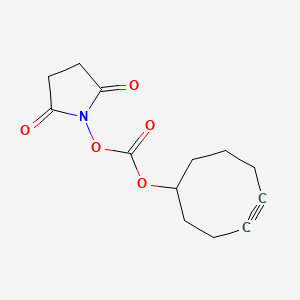
Cyclooct-4-yn-1-yl 2,5-dioxopyrrolidin-1-yl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclooct-4-yn-1-yl 2,5-dioxopyrrolidin-1-yl carbonate is a chemical compound with the molecular formula C13H15NO5 and a molecular weight of 265.26 g/mol . This compound is known for its unique structure, which includes a cyclooctyne moiety and a pyrrolidinone ring. It is used in various scientific research applications due to its reactivity and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclooct-4-yn-1-yl 2,5-dioxopyrrolidin-1-yl carbonate typically involves the reaction of cyclooctyne with 2,5-dioxopyrrolidin-1-yl carbonate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the purification of the product through techniques such as crystallization, distillation, or chromatography to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclooct-4-yn-1-yl 2,5-dioxopyrrolidin-1-yl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carbonate group is replaced by other nucleophiles.
Addition Reactions: The cyclooctyne moiety can undergo addition reactions with various reagents, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent the decomposition of the compound .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, reactions with amines can lead to the formation of carbamate derivatives, while reactions with alcohols can produce carbonate esters .
Wissenschaftliche Forschungsanwendungen
Cyclooct-4-yn-1-yl 2,5-dioxopyrrolidin-1-yl carbonate is widely used in scientific research due to its versatile reactivity and functional properties. Some of its applications include:
Chemistry: The compound is used as a building block in the synthesis of complex molecules and materials.
Biology: It is employed in bioorthogonal chemistry for labeling and imaging biological molecules.
Medicine: The compound is investigated for its potential use in drug delivery systems and therapeutic agents.
Industry: It is used in the development of advanced materials and coatings
Wirkmechanismus
The mechanism of action of Cyclooct-4-yn-1-yl 2,5-dioxopyrrolidin-1-yl carbonate involves its reactivity with nucleophiles and other reactive species. The cyclooctyne moiety undergoes strain-promoted cycloaddition reactions, while the carbonate group can participate in nucleophilic substitution reactions. These reactions enable the compound to modify and interact with various molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Cyclooct-4-yn-1-yl 2,5-dioxopyrrolidin-1-yl carbonate include:
- (E)-Cyclooct-4-enyl 2,5-dioxo-1-pyrrolidinyl carbonate
- Benzyl 2,5-dioxopyrrolidin-1-yl carbonate
Uniqueness
This compound is unique due to its combination of a cyclooctyne moiety and a pyrrolidinone ring, which imparts distinct reactivity and functional properties. This uniqueness makes it valuable in various scientific research applications, particularly in bioorthogonal chemistry and material science .
Eigenschaften
Molekularformel |
C13H15NO5 |
|---|---|
Molekulargewicht |
265.26 g/mol |
IUPAC-Name |
cyclooct-4-yn-1-yl (2,5-dioxopyrrolidin-1-yl) carbonate |
InChI |
InChI=1S/C13H15NO5/c15-11-8-9-12(16)14(11)19-13(17)18-10-6-4-2-1-3-5-7-10/h10H,2,4-9H2 |
InChI-Schlüssel |
GAXCQEMLTUOIAE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC#CCCC(C1)OC(=O)ON2C(=O)CCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


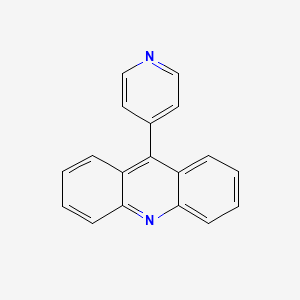
![(3R)-3-[4-(trifluoromethyl)phenyl]piperidine](/img/structure/B11758880.png)
![3-Methyl-1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11758883.png)
![3-[(tert-butoxycarbonyl)amino]-3-(tetrahydro-2H-thiopyran-4-yl)propanoic acid](/img/structure/B11758889.png)

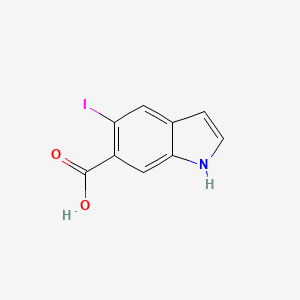
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11758904.png)
![7-Chloro-4-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11758911.png)
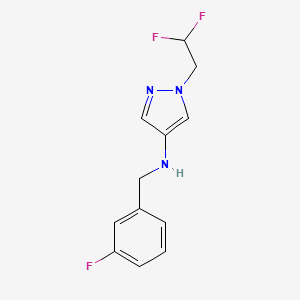
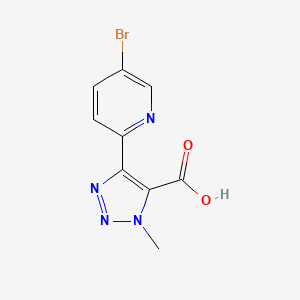

![4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B11758935.png)


